2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine
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Overview
Description
2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine typically involves the use of pyrimidinamine derivatives as a template. The synthetic route includes the substitution of the pyridine group for phenyl in pyrimidifen according to bioisosterism principles . The reaction conditions often involve the use of mild and functional group-tolerant reagents, such as those used in Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of scalable and efficient reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- ®-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone
Uniqueness
2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-10-7-20-16(21-8-10)24-11-3-2-6-22(9-11)15(23)14-12(18)4-1-5-13(14)19/h1,4-5,7-8,11H,2-3,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPHVOZPZCZUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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